molecular formula C14H13ClFNO2S B10962987 2-chloro-N-(2,4-dimethylphenyl)-4-fluorobenzenesulfonamide

2-chloro-N-(2,4-dimethylphenyl)-4-fluorobenzenesulfonamide

Cat. No.: B10962987
M. Wt: 313.8 g/mol
InChI Key: OKQMOUHIXBMPNT-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4-dimethylphenyl)-4-fluorobenzenesulfonamide is a chemical compound with a complex structure that includes a chloro group, a dimethylphenyl group, a fluorobenzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4-dimethylphenyl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dimethylaniline with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,4-dimethylphenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-N-(2,4-dimethylphenyl)-4-fluorobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4-dimethylphenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chloro and fluorobenzene groups may also contribute to the compound’s overall activity by interacting with hydrophobic regions of proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2,4-dimethylphenyl)-4-fluorobenzenesulfonamide stands out due to the presence of both a fluorobenzene ring and a sulfonamide group. This combination imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H13ClFNO2S

Molecular Weight

313.8 g/mol

IUPAC Name

2-chloro-N-(2,4-dimethylphenyl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C14H13ClFNO2S/c1-9-3-5-13(10(2)7-9)17-20(18,19)14-6-4-11(16)8-12(14)15/h3-8,17H,1-2H3

InChI Key

OKQMOUHIXBMPNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl)C

Origin of Product

United States

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